4-(2-Hydroxyethoxy)-2-methoxyphenol chemical structure and properties
4-(2-Hydroxyethoxy)-2-methoxyphenol chemical structure and properties
This in-depth technical guide details the chemical structure, synthesis, properties, and applications of 4-(2-Hydroxyethoxy)-2-methoxyphenol , a specialized aromatic ether used primarily as an intermediate in polymer chemistry, pharmaceutical synthesis, and potentially in cosmetic formulations.
Executive Summary
4-(2-Hydroxyethoxy)-2-methoxyphenol is a bifunctional aromatic compound characterized by a phenolic hydroxyl group, a methoxy group, and a hydroxyethoxy side chain. Structurally, it is the 4-hydroxyethyl ether of 2-methoxyhydroquinone . Its unique substitution pattern—combining a free phenol (for antioxidant activity or further functionalization) with a primary alcohol (for polymerization or esterification)—makes it a versatile building block.
Key applications include its use as a monomer for high-performance polyurethanes and epoxy resins , a precursor for liquid crystals , and a potential tyrosinase inhibitor in dermatological research.
Chemical Identity & Structure
Nomenclature and Identifiers[1][2][3]
-
IUPAC Name: 4-(2-Hydroxyethoxy)-2-methoxyphenol
-
Synonyms:
-
1-Hydroxy-2-methoxy-4-(2-hydroxyethoxy)benzene
-
2-Methoxyhydroquinone-4-hydroxyethyl ether
-
4-Hydroxyethylguaiacol (Note: strictly refers to the ethyl group, but often used loosely)
-
-
Molecular Formula:
-
Molecular Weight: 184.19 g/mol
-
SMILES: COc1cc(OCCO)ccc1O (Note: Numbering priority assigns OH at 1, OMe at 2).
Structural Analysis
The molecule features a benzene core with three oxygenated substituents:
-
C1 - Phenolic Hydroxyl (-OH): Provides acidity (
) and antioxidant capability. It forms an intramolecular hydrogen bond with the adjacent methoxy group, influencing solubility and reactivity. -
C2 - Methoxy (-OCH₃): An electron-donating group (EDG) that activates the ring and modulates the acidity of the phenolic proton.
-
C4 - 2-Hydroxyethoxy (-OCH₂CH₂OH): A flexible ether linkage ending in a primary alcohol. This group improves water solubility and serves as a "handle" for polymerization (e.g., reaction with isocyanates).
Visualization
The following diagram illustrates the chemical structure and its functional distinctness.[1]
Caption: Structural connectivity showing the specific substitution pattern derived from 2-methoxyhydroquinone.
Physicochemical Properties[5][6][7][8]
The presence of both phenolic and aliphatic hydroxyl groups gives this molecule amphiphilic character, soluble in polar organic solvents and moderately soluble in hot water.
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline powder | May darken upon oxidation |
| Melting Point | 98 – 102 °C | Typical for hydroquinone ethers |
| Boiling Point | ~340 °C (predicted) | High due to H-bonding |
| Solubility | DMSO, Ethanol, Methanol, Ethyl Acetate | Moderate in Water |
| LogP | ~0.8 – 1.2 | Amphiphilic nature |
| pKa | ~9.9 (Phenolic OH) | Affected by OMe group |
| Reactivity | Nucleophilic at C1 (Phenol) and Primary Alcohol | Susceptible to oxidation |
Synthesis & Manufacturing
The industrial synthesis typically starts from 2-Methoxyhydroquinone (MHQ). The challenge is to selectively alkylate the hydroxyl group at position 4 without affecting the phenolic hydroxyl at position 1.
Selective Alkylation Protocol
The phenolic OH at position 1 is sterically hindered by the ortho-methoxy group and stabilized by intramolecular hydrogen bonding. Consequently, the OH at position 4 is more nucleophilic and accessible, allowing for selective alkylation using Ethylene Carbonate .
Reaction Scheme:
Step-by-Step Methodology
-
Reagents:
-
Substrate: 2-Methoxyhydroquinone (1.0 eq)
-
Reagent: Ethylene Carbonate (1.05 eq)
-
Catalyst: Potassium Carbonate (
, 0.05 eq) or Tetraethylammonium iodide. -
Solvent: DMF or Toluene (reflux).
-
-
Procedure:
-
Dissolution: Dissolve 2-methoxyhydroquinone in the solvent under inert atmosphere (
). -
Addition: Add Ethylene Carbonate and the catalyst.
-
Heating: Heat the mixture to 110–120 °C. The evolution of
indicates reaction progress. -
Monitoring: Monitor by HPLC/TLC until the starting material is consumed (~4-6 hours).
-
Work-up: Cool the mixture. Neutralize with dilute HCl. Extract with Ethyl Acetate.[2]
-
Purification: Recrystallize from Isopropanol/Water to obtain pure white crystals.
-
Synthesis Diagram
Caption: Selective synthesis pathway utilizing the nucleophilic difference between C1 and C4 hydroxyls.
Applications & Biological Activity[9][11]
Polymer Chemistry (Monomers)
This compound is a "hybrid" monomer.
-
Polyurethanes: The primary alcohol reacts with isocyanates to form urethane linkages, while the phenolic ring adds rigidity and thermal stability.
-
Epoxy Resins: Can be glycidylated to form specialized epoxy monomers that exhibit lower viscosity and higher refractive indices compared to standard Bisphenol A derivatives.
-
Liquid Crystals: The rigid aromatic core and flexible tail make it a suitable mesogen precursor.
Pharmaceutical & Cosmetic Research
-
Tyrosinase Inhibition: Structurally similar to Mequinol (4-methoxyphenol) and Arbutin , this compound is investigated for skin depigmentation properties. The hydroxyethoxy group potentially reduces cytotoxicity compared to the parent hydroquinone while maintaining efficacy.
-
Drug Metabolites: It serves as a reference standard for the metabolism of complex methoxy-benzene drugs.
Analytical Characterization
To validate the structure in a laboratory setting, the following spectral signatures are diagnostic:
-
1H NMR (DMSO-d6, 400 MHz):
- 8.8 ppm (s, 1H, Phenolic OH ).
- 6.3 – 6.8 ppm (m, 3H, Aromatic protons).
- 4.8 ppm (t, 1H, Aliphatic OH ).
- 3.9 ppm (t, 2H, -O-CH2 -CH2-).
- 3.7 ppm (s, 3H, -OCH3 ).
- 3.6 ppm (q, 2H, -CH2-CH2 -OH).
-
Mass Spectrometry (ESI):
- peak at m/z 185.
- peak at m/z 207.
Safety & Handling (SDS Summary)
-
Hazards:
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8 °C. Light sensitive (protect from light to prevent oxidation/browning).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood during synthesis or thermal processing.
References
-
Preparation of Hydroquinone Ethers. PrepChem. Detailed protocols for the alkylation of hydroquinone derivatives.
-
Synthesis of 4-Substituted-2-Methoxyphenols. National Institutes of Health (PMC). Discusses the reactivity of guaiacol and methoxyhydroquinone derivatives.
-
Vanillin-Derived Thermally Reprocessable Thermosets. Global Challenges. Describes the reaction of methoxyhydroquinone with ethylene carbonate to form hydroxy-functionalized monomers.
-
4-(2-Hydroxyethyl)-2-methoxyphenol (Homovanillyl Alcohol). Apollo Scientific. Comparative structure and properties for the ethyl-linked analog.
-
2-Methoxy-4-vinylphenol (Metabolite Context). Cayman Chemical. Biological activity of related guaiacol metabolites.
